![molecular formula C32H39NO4 B12623329 4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate CAS No. 919301-76-1](/img/structure/B12623329.png)
4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate is a complex organic compound known for its unique chemical structure and properties. This compound is often utilized in various scientific research fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate typically involves multiple steps. One common method includes the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine with benzoic acid derivatives under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of stable radicals.
Biology: The compound is used in studies involving oxidative stress and free radical scavenging.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism by which 4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate exerts its effects involves its ability to scavenge reactive oxygen species (ROS). It interacts with molecular targets such as superoxide and hydrogen peroxide, facilitating their metabolism and inhibiting harmful oxidative reactions . This action is crucial in reducing oxidative stress and protecting biological systems from damage.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-TEMPO: A related compound known for its use as a catalyst and chemical oxidant.
4-Acetoxy-TEMPO: Similar in structure but with an acetoxy group, used in different oxidation reactions.
4-Methanesulfonoxy-TEMPO: Another derivative with a methanesulfonoxy group, utilized in specific synthetic applications[][5].
Uniqueness
4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring robust and stable radical intermediates[5][5].
Propiedades
Número CAS |
919301-76-1 |
|---|---|
Fórmula molecular |
C32H39NO4 |
Peso molecular |
501.7 g/mol |
Nombre IUPAC |
[4-(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy-2,4-diphenylbutyl] benzoate |
InChI |
InChI=1S/C32H39NO4/c1-31(2)21-28(34)22-32(3,4)33(31)37-29(25-16-10-6-11-17-25)20-27(24-14-8-5-9-15-24)23-36-30(35)26-18-12-7-13-19-26/h5-19,27-29,34H,20-23H2,1-4H3 |
Clave InChI |
WVIJYBKMTSJDGU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1OC(CC(COC(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


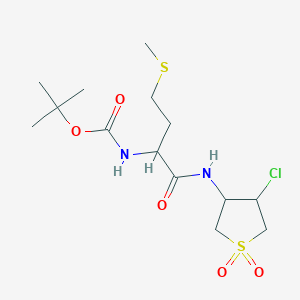
![Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane](/img/structure/B12623251.png)
![4-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12623263.png)
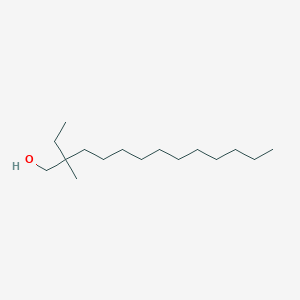
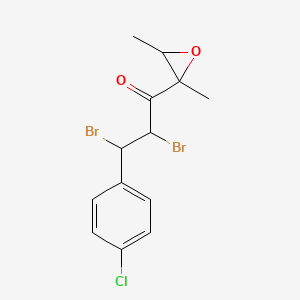
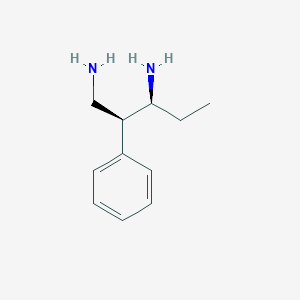
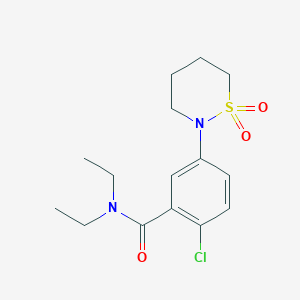
![3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12623294.png)
![1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12623299.png)
![4-{(2E)-2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B12623308.png)
![N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide](/img/structure/B12623316.png)
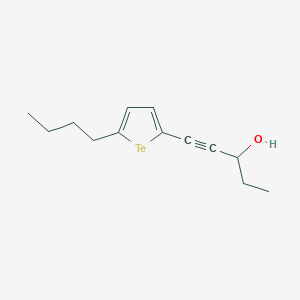
![7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B12623333.png)

